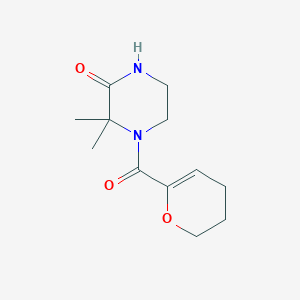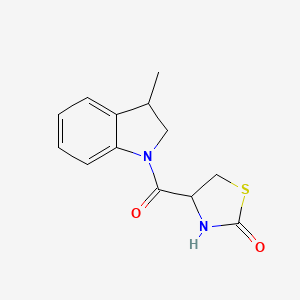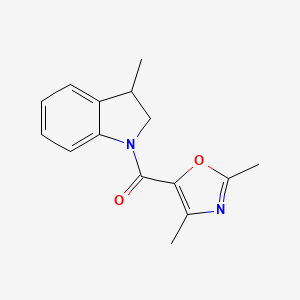
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to this site and blocks the action of benzodiazepines and other drugs that bind to this site. This compound 15-4513 has been shown to have a unique mechanism of action, in that it does not affect the binding of GABA to the receptor, but instead modulates the function of the receptor in a way that is distinct from other benzodiazepine site ligands.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of the GABA-A receptor in a unique way. This compound has been shown to decrease the potency of benzodiazepines and other drugs that bind to the benzodiazepine site, while having little effect on the binding of GABA to the receptor. This compound 15-4513 has also been shown to have anxiogenic effects in animal models, suggesting that it may be useful as a tool to study the underlying mechanisms of anxiety disorders.
実験室実験の利点と制限
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has several advantages as a tool for scientific research. It is highly selective for the benzodiazepine site of the GABA-A receptor, making it a valuable tool for studying the function of this receptor. Additionally, this compound 15-4513 has a unique mechanism of action that is distinct from other benzodiazepine site ligands, making it a valuable tool for studying the pharmacology of this receptor. However, this compound 15-4513 also has some limitations as a research tool. It has relatively low potency compared to other benzodiazepine site ligands, which may limit its usefulness in certain experiments. Additionally, this compound 15-4513 has been shown to have anxiogenic effects in animal models, which may limit its usefulness in studies of anxiety disorders.
将来の方向性
There are several future directions for research on 5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent analogs of this compound, which may be useful for studying the function of the GABA-A receptor in more detail. Additionally, this compound 15-4513 may be useful as a tool for studying the underlying mechanisms of anxiety disorders, and further research in this area is warranted. Finally, this compound 15-4513 may have potential therapeutic applications, and further research is needed to explore its potential as a treatment for anxiety disorders and other conditions.
合成法
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized by reacting 2-amino-5-methyl-3H-1,5-benzodiazepine with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The resulting compound can then be purified using column chromatography to yield this compound 15-4513 in high purity.
科学的研究の応用
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been used extensively in scientific research as a tool to study the function of the GABA-A receptor. This receptor is a key target for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives. This compound 15-4513 has been shown to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, and to modulate the function of this receptor in a unique way.
特性
IUPAC Name |
5-(2-methoxyethyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(7-8-17-2)12-6-4-3-5-11(12)14-13(10)16/h3-6,10H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGTVZLCQTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)
![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)



![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)


![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
